DL-Arabinose CAS number and molecular structure
DL-Arabinose CAS number and molecular structure
An In-depth Technical Guide to DL-Arabinose
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of DL-Arabinose, a racemic mixture of the aldopentose sugar arabinose. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical properties, structure, synthesis, and applications. This document synthesizes field-proven insights with established scientific data to serve as a practical resource.
Executive Summary: The Dichotomy of a Simple Sugar
Arabinose, a five-carbon monosaccharide, exists in two enantiomeric forms: D-Arabinose and L-Arabinose.[1] While L-Arabinose is the more common isomer found in nature as a component of biopolymers like hemicellulose and pectin, the racemic mixture, DL-Arabinose, holds significant value in various scientific and industrial applications.[1] DL-Arabinose is recognized for its unique physicochemical properties and serves as a versatile building block in chemical synthesis, a tool in biochemical research, and a functional ingredient in pharmaceutical formulations.[2][3] This guide delves into the core scientific principles governing its utility, from its molecular architecture to its practical handling and analysis.
Core Physicochemical and Structural Properties
DL-Arabinose is a white, crystalline powder that is soluble in water.[2][4] Its fundamental properties are critical for its application in experimental and manufacturing settings.
Key Data Summary
A compilation of essential quantitative data for DL-Arabinose is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 147-81-9 | [5][6] |
| Molecular Formula | C₅H₁₀O₅ | [2][5][6] |
| Molecular Weight | 150.13 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 157 - 162 °C | [2] |
| Purity | Typically ≥98-99% (by GC or HPLC) | [2] |
| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal & (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal | [5][7] |
| SMILES | O=CC(O)C(O)C(O)CO | [8][9] |
| InChI Key | PYMYPHUHKUWMLA-UHFFFAOYSA-N | [9] |
Molecular Structure and Stereoisomerism
DL-Arabinose is an equimolar mixture of D-(-)-Arabinose and L-(+)-Arabinose. This racemic nature means it is optically inactive, as the opposite optical rotations of the two enantiomers cancel each other out.[2] In solution, arabinose exists in equilibrium between its linear aldehyde form and its cyclic hemiacetal forms (furanose and pyranose).[10] The crystalline racemic compound of DL-arabinose has a monoclinic structure with a P2₁/c space group, containing only the β-anomers of both enantiomers.[10]
Caption: Relationship between D- and L-Arabinose enantiomers forming the DL-Arabinose racemic mixture.
Synthesis and Purification Pathways
While L-arabinose is abundant in nature, D-arabinose and the DL-racemic mixture often require chemical synthesis.[1] A classic and reliable method for preparing an aldopentose like arabinose from an aldohexose (e.g., glucose) is through oxidative chain shortening.
Ruff Degradation: A Validated Protocol
The Ruff degradation provides a robust pathway to synthesize D-Arabinose from D-Glucose. This method involves two primary steps:
-
Oxidation: D-glucose is first oxidized to D-gluconic acid. This is typically achieved using a mild oxidizing agent like bromine water. The resulting gluconic acid is then converted to its calcium salt.
-
Oxidative Decarboxylation: The calcium gluconate is then treated with hydrogen peroxide and a ferric salt catalyst (Fenton's reagent), which results in the loss of a carbon atom as CO₂ and the formation of D-arabinose.[11][12]
Caption: Simplified workflow of the Ruff degradation for synthesizing D-Arabinose from D-Glucose.
This process, while effective, requires careful control of reaction conditions to optimize yield and purity. The final DL-arabinose product is achieved by mixing equimolar amounts of the synthesized D-arabinose with naturally sourced or synthesized L-arabinose, followed by recrystallization.
Analytical Methodologies: Ensuring Identity and Purity
Accurate identification and quantification of DL-Arabinose are paramount for its use in regulated industries. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: HPLC-RID Analysis of DL-Arabinose
This protocol outlines a self-validating system for the quantitative analysis of DL-Arabinose. The choice of a Refractive Index Detector (RID) is causal; carbohydrates lack a significant UV chromophore, making RID, which measures changes in the refractive index of the eluent, the most suitable detection method.[13][14]
Objective: To determine the purity of a DL-Arabinose sample.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Aminex HPX-87H column (or equivalent ion-exclusion column)[14]
-
DL-Arabinose reference standard (≥99.5% purity)
-
Sulfuric Acid (H₂SO₄), 5 mM solution, HPLC grade
-
Deionized water (18.2 MΩ·cm)
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 5 mM H₂SO₄ solution by diluting concentrated sulfuric acid in deionized water. Degas the mobile phase for at least 15 minutes in an ultrasonic bath to prevent pump cavitation and baseline noise.[13]
-
Standard Preparation: Accurately weigh approximately 100 mg of the DL-Arabinose reference standard and dissolve it in 10 mL of the mobile phase to create a 10 mg/mL stock solution.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the mobile phase as the diluent. Filter both standard and sample solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[13]
-
Chromatographic Conditions:
-
Column: Aminex HPX-87H (300 x 7.8 mm)
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min[14]
-
Column Temperature: 30-60 °C (Higher temperatures can improve peak shape)
-
Detector: RID, maintained at a stable temperature (e.g., 35 °C)
-
Injection Volume: 20 µL
-
-
System Suitability & Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the arabinose peak must be ≤ 2.0%. This ensures the system is precise.
-
Inject the sample solution in duplicate.
-
-
Calculation: Calculate the purity of the sample using the following formula:
-
Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard
-
Applications in Drug Development and Scientific Research
DL-Arabinose is more than a simple sugar; it is a key enabler in several high-tech fields.[2]
-
Pharmaceutical Intermediate: Its chiral centers make it a valuable starting material or intermediate in the stereoselective synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs) like antiviral and anticancer nucleoside analogs.[4][15]
-
Biochemical Research: DL-Arabinose is used in physicochemical studies to measure properties like dielectric relaxation.[3] It also serves as a carbon source in culture media for specific microorganisms, and its D- and L-isomers are used to study stereospecific metabolic pathways and enzyme activity.[3][14]
-
Excipient in Formulations: In pharmaceutical formulations, arabinose can act as a diluent, filler, or a co-crystallization agent, leveraging its biocompatibility and non-toxic nature.[16]
-
Food and Nutrition: L-arabinose is known to inhibit the enzyme sucrase, which can help in controlling glucose absorption, making it a valuable ingredient in functional foods and dietary supplements.[1][2]
Caption: Key application areas for DL-Arabinose and its constituent enantiomers.
Safety, Handling, and Storage
While DL-Arabinose is not classified as a hazardous substance, proper laboratory hygiene and safety protocols are essential.[17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[18] In situations where dust may be generated, an N95-type dust mask is recommended to avoid inhalation.[19]
-
Handling: Minimize dust generation and accumulation.[19] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[18][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][20] Keep away from incompatible materials such as strong oxidizing agents, as violent reactions can occur.[17][19]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[20][21]
Conclusion
DL-Arabinose, through its unique racemic structure, presents a versatile platform for innovation across multiple scientific disciplines. Its value as a chiral building block in pharmaceutical synthesis is matched by its utility in fundamental biochemical research and as a functional ingredient. A thorough understanding of its properties, analytical validation, and safe handling procedures, as detailed in this guide, is crucial for harnessing its full potential in a research and development environment.
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UPRM. Material Safety Data Sheet D(-)-Arabinose. [Link]
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ACS Publications. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. [Link]
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NIST WebBook. DL-Arabinose, tetrakis(trimethylsilyl) ether, methyloxime. [Link]
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PrepChem.com. Synthesis of D-arabinose. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding D-Arabinose: Properties and Uses for Chemical Manufacturers. [Link]
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Frontiers. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. [Link]
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Journal of Research of the National Bureau of Standards. Preparation of D-Arabinose-5-C14 from D-glucose-6-C14. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. D-Arabinose: The Versatile Sugar in Biotechnology and Nutrition. [Link]
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PubMed Central. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. [Link]
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MDPI. Circular Bioprocessing of Chlorella sp. Biomass via Wickerhamomyces sp. UFFS-CE-3.1.2 Fermentation for the Production of High-Value Enzymes, Glycerol, and Acetic Acid. [Link]
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Taylor & Francis Online. Identification and characterization of d-arabinose reductase and d-arabinose transporters from Pichia stipitis. [Link]
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